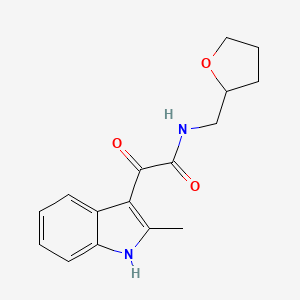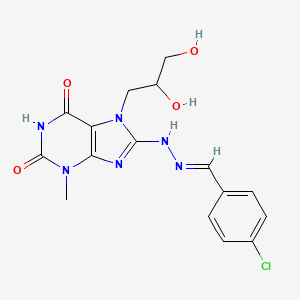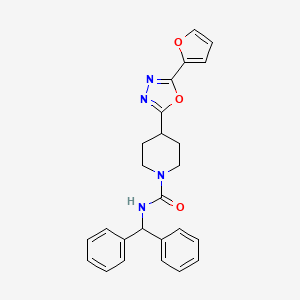
1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol
説明
1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol (TFB) is a fluorinated organic compound with a wide range of applications in fields such as organic chemistry and biochemistry. It is a colorless liquid with a boiling point of 92.4 °C and a melting point of -76.9 °C. TFB is a versatile compound and has been used in many different fields, from pharmaceuticals to industrial applications.
科学的研究の応用
Radical Trifluoromethylation
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound could potentially be used in the trifluoromethylation of carbon-centered radical intermediates .
Synthesis of 2-Alkylcarbonyl and 2-Benzoyl-3-Trifluoromethylquinoxaline 1,4-Di-N-Oxide Derivatives
1,1,1-Trifluoro-2,4-pentanedione has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives . It’s possible that “1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol” could be used in a similar manner.
Thiol-Reactive Trifluoromethyl Probe
3-Bromo-1,1,1-trifluoro-2-propanol behaves as a thiol-reactive trifluoromethyl probe . Given the structural similarities, “1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol” might also serve as a thiol-reactive trifluoromethyl probe.
Synthesis of 2-Norbornyl Methacrylate
2-Norbornyl methacrylate is a compound that can be synthesized using 2-norbornyl . Given the structural similarities, “1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol” might also be used in the synthesis of similar compounds.
Synthesis of 2-Norbornyl Thiolacetate
2-Norbornyl thiolacetate is another compound that can be synthesized using 2-norbornyl . “1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol” might also be used in the synthesis of similar compounds.
Synthesis of 2-Norbornyl Acetate
2-Norbornyl acetate is yet another compound that can be synthesized using 2-norbornyl . “1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol” might also be used in the synthesis of similar compounds.
特性
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethyl)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O/c1-2-3(12,4(6,7)8)5(9,10)11/h2,12H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSMHPJJFLCUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol | |
CAS RN |
19701-19-0 | |
| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2573231.png)
![4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde](/img/structure/B2573232.png)
![3-(4-fluorobenzyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2573234.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2573240.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2573241.png)


![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573248.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)